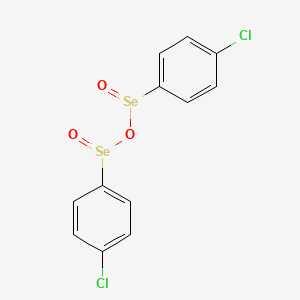

4-Chlorobenzeneseleninic anhydride

Description

4-Chlorobenzeneseleninic anhydride is a selenium-containing organic compound characterized by a benzeneseleninic acid backbone with a chlorine substituent at the para position. Unlike carboxylic anhydrides (e.g., phthalic or maleic anhydrides), seleninic anhydrides contain selenium-oxygen bonds, which confer distinct reactivity and applications in organic synthesis, catalysis, and pharmaceuticals.

Properties

CAS No. |

206986-80-3 |

|---|---|

Molecular Formula |

C12H8Cl2O3Se2 |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

(4-chlorophenyl)seleninyl 4-chlorobenzeneseleninate |

InChI |

InChI=1S/C12H8Cl2O3Se2/c13-9-1-5-11(6-2-9)18(15)17-19(16)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

AVCNZRBUBYKGIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se](=O)O[Se](=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

4-Chlorobenzeneseleninic anhydride can be synthesized through several methods. One common synthetic route involves the oxidation of 4-chlorobenzeneseleninic acid. The reaction typically uses an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to yield the anhydride. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

4-Chlorobenzeneseleninic anhydride undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides or selenides to selenoxides.

Reduction: The compound can be reduced back to 4-chlorobenzeneseleninic acid using reducing agents like sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .

Scientific Research Applications

4-Chlorobenzeneseleninic anhydride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.

Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.

Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-chlorobenzeneseleninic anhydride involves its ability to act as an oxidizing agent. The selenium atom in the compound can undergo redox reactions, facilitating the transfer of oxygen atoms to substrates. This property is exploited in various chemical transformations, where the compound can oxidize sulfides, selenides, and other substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Key Structural Differences :

- Selenium vs. Carbon Backbone: The seleninic group in this compound introduces redox-active properties absent in carbon-based anhydrides.

- Chlorine Substituent: Enhances electrophilicity and stability compared to non-halogenated analogs.

Physical Properties

Solubility and Thermal Stability

Notes:

- Chlorinated derivatives (e.g., 4-chlorophthalic anhydride) exhibit higher melting points and thermal stability compared to non-halogenated analogs due to increased molecular rigidity .

Chemical Reactivity

- This compound : Reacts as an oxidizing agent in organic synthesis, leveraging the selenium center for catalytic cycles.

- Chlorinated Phthalic Anhydrides : Undergo hydrolysis to form chlorinated phthalic acids; participate in esterification and polymerization reactions .

- Maleic Anhydride : Highly reactive in Diels-Alder reactions and copolymerization (e.g., with styrene) to form thermoplastics .

- Acetic Anhydride : Primarily used for acetylation, forming esters and amides .

Reactivity Trends :

- Electrophilicity: Chlorine substituents enhance electrophilic character, facilitating nucleophilic attacks in anhydrides like 4-chlorophthalic anhydride .

- Redox Activity: Seleninic anhydrides exhibit unique redox behavior compared to purely carbon-based systems.

Research Findings

- Solubility Optimization: 4-Chlorophthalic anhydride’s solubility in methanol and methyl acetate correlates strongly with temperature, as modeled by the modified Apelblat equation .

- Copolymerization : Maleic anhydride shows low alternation tendency (r1r2 = 0.15) in copolymer systems, contrasting with chlorinated analogs like 4-chlorostyrene, which exhibit higher alternation (r1r2 = 1.32) .

- Thermal Stability : Methyl tetrahydrophthalic anhydride demonstrates superior thermal resistance (>200°C) compared to aliphatic anhydrides, attributed to its cyclic structure .

Biological Activity

4-Chlorobenzeneseleninic anhydride, a selenium-containing compound, has garnered interest in biological research due to its potential therapeutic applications and unique chemical properties. This article reviews its biological activities, including its effects on cellular processes, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a seleninic acid derivative structure. The compound's structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

C1=CC(=CC=C1Cl)[Se](=O)O[Se](=O)C2=CC=C(C=C2)Cl - InChI Key :

AVCNZRBUBYKGIE-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound reduces oxidative stress markers in vitro. |

| Study 2 | Showed protective effects against cellular damage induced by reactive oxygen species (ROS). |

Anti-Cancer Activity

The compound has been investigated for its anti-cancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induces apoptosis via the intrinsic pathway. |

| A549 (lung cancer) | 8.2 | Modulates cell cycle progression and apoptosis. |

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in tumor cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation, including the MAPK and PI3K/Akt pathways.

Case Study 1: Antioxidant Efficacy

In a controlled study, researchers evaluated the antioxidant efficacy of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The results showed a significant reduction in lipid peroxidation levels and increased cell viability compared to untreated controls.

Case Study 2: Cancer Cell Line Response

A study involving various cancer cell lines assessed the cytotoxic effects of the compound. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability across all tested lines, particularly notable in MCF-7 and A549 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.